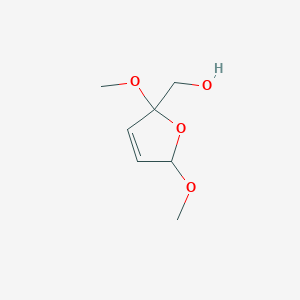![molecular formula C21H14N2O4 B009866 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide CAS No. 104847-99-6](/img/structure/B9866.png)
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, also known as HADBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HADBA is a derivative of anthraquinone, a natural compound found in various plants, and has been shown to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways involved in cell growth and survival. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to modulate the expression of various genes involved in cancer cell growth and survival, including those involved in apoptosis, cell cycle regulation, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide for lab experiments is its high potency and selectivity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival, as well as for developing new cancer treatments. However, one limitation of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations. Additionally, the mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide. One area of interest is the development of new cancer treatments based on 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, either alone or in combination with other drugs. Another area of interest is the elucidation of the mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, which could lead to the development of more specific and effective cancer treatments. Additionally, further research is needed to determine the potential side effects and toxicity of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, as well as its potential applications in other areas of medicine.
Synthesemethoden
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide can be synthesized through a multi-step reaction involving the condensation of 4-aminobenzoic acid with 9,10-anthraquinone-2,6-disulfonic acid followed by the reduction of the resulting intermediate. The final product is obtained by acylation of the amine group with 4-chlorobenzoyl chloride. This synthesis method has been optimized for high yield and purity, and the resulting 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for cancer treatment. Additionally, 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting angiogenesis, the process by which new blood vessels form to supply nutrients to tumors.
Eigenschaften
CAS-Nummer |
104847-99-6 |
|---|---|
Molekularformel |
C21H14N2O4 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]benzamide |
InChI |
InChI=1S/C21H14N2O4/c22-21(27)11-5-7-12(8-6-11)23-15-9-10-16(24)18-17(15)19(25)13-3-1-2-4-14(13)20(18)26/h1-10,23-24H,(H2,22,27) |
InChI-Schlüssel |
WNDZTTFGECJHKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)C(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



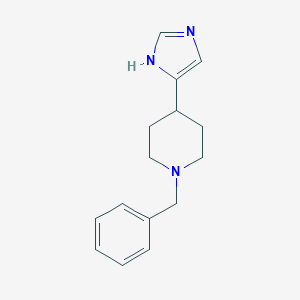
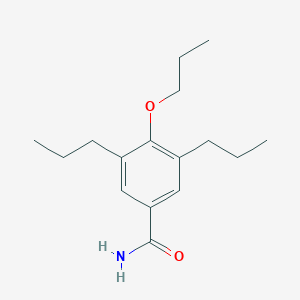

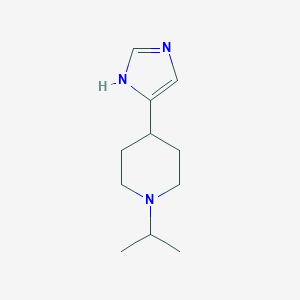
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
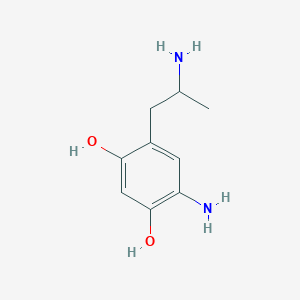
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)



![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)

